Cas no 1807032-76-3 (Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate)

Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate
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- インチ: 1S/C13H12F3NO3/c1-2-20-12(19)5-9-8(7-18)3-4-11(10(9)6-17)13(14,15)16/h3-4,18H,2,5,7H2,1H3
- InChIKey: SXPQLKBTIYKFGM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(CO)=C(C=1C#N)CC(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 388
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015022348-1g |
Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate |
1807032-76-3 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetateに関する追加情報
Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate: A Comprehensive Overview
The compound Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate (CAS No. 1807032-76-3) is a highly specialized organic compound with a complex structure that combines multiple functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a phenyl ring substituted with a cyano group, a hydroxymethyl group, and a trifluoromethyl group, along with an ethyl ester moiety. These functional groups contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of cyano groups in organic synthesis, particularly in the development of bioactive compounds. The cyano group in this compound acts as an electron-withdrawing group, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. Similarly, the trifluoromethyl group is known for its strong electron-withdrawing effect and its ability to increase the stability of molecules through inductive effects. This makes the compound highly versatile in various synthetic pathways.
The hydroxymethyl group present in the structure introduces hydrophilic properties to the molecule, which can be advantageous in applications requiring solubility in polar solvents. Additionally, the ethoxycarbonyl group (ester moiety) plays a crucial role in modulating the reactivity and stability of the compound. Ester groups are commonly used as protecting groups for carboxylic acids and are widely employed in organic synthesis due to their ease of introduction and removal.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate through multi-step processes involving coupling reactions, oxidation, and protection/deprotection strategies. These methods have been optimized to achieve high yields and purity levels, making the compound more accessible for research and industrial applications.
In terms of applications, this compound has shown promise in drug discovery programs targeting various therapeutic areas. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore its potential as a lead compound for developing novel drugs. For instance, the cyano group can be converted into other functionalities such as amides or nitriles, while the hydroxymethyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Moreover, the trifluoromethyl group imparts unique physical and chemical properties to the molecule, such as increased lipophilicity and metabolic stability. These attributes are highly desirable in drug design as they can improve bioavailability and reduce clearance rates. Recent studies have also explored the use of this compound as an intermediate in the synthesis of more complex molecules with potential applications in oncology and infectious diseases.
From an environmental perspective, understanding the degradation pathways of Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate is crucial for assessing its ecological impact. Research has shown that under certain conditions, such as microbial degradation or photolysis, this compound can undergo transformations that reduce its persistence in the environment. However, further studies are required to fully understand its environmental fate and develop strategies for minimizing its ecological footprint.
In conclusion, Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate (CAS No. 1807032-76-3) is a multifaceted organic compound with significant potential across various industries. Its unique structure and functional groups make it a valuable tool in synthetic chemistry and drug discovery. As research continues to uncover new applications and optimize synthetic methods for this compound, it is poised to play an increasingly important role in advancing scientific innovation.
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